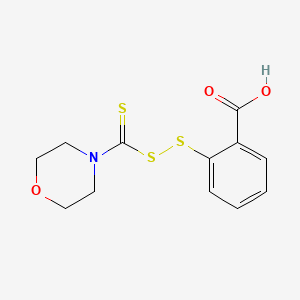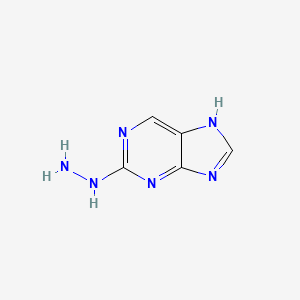
Cyclohexanonacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanonacontane is a large cycloalkane with the molecular formula C₉₆H₁₉₂ . It is a high molecular weight compound that belongs to the family of cycloalkanes, which are characterized by their ring structures composed entirely of carbon and hydrogen atoms. This compound is particularly notable for its extensive carbon chain, making it a subject of interest in the study of polymer science and crystallography .
Preparation Methods
The synthesis of cyclohexanonacontane involves complex organic reactions. While specific synthetic routes for this compound are not extensively documented, the general approach to synthesizing large cycloalkanes typically involves the cyclization of long-chain hydrocarbons. This can be achieved through various methods, including:
Dehydration of Alcohols: Similar to the preparation of cyclohexene from cyclohexanol using an acid catalyst like phosphoric acid
Oxidation of Alkanes: Using catalysts such as cobalt to facilitate the oxidation process.
Chemical Reactions Analysis
Cyclohexanonacontane, like other cycloalkanes, can undergo several types of chemical reactions:
Oxidation: Cycloalkanes can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert cycloalkanes into alkanes or other reduced forms.
Substitution: Cycloalkanes can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like oxygen or potassium permanganate and reducing agents like hydrogen or lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanonacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanonacontane in its applications is primarily related to its structural properties. The compound’s large ring structure allows for unique folding and packing behaviors, which are crucial for studying polymer crystallization. The molecular targets and pathways involved are typically related to the physical interactions between the cycloalkane chains and their environment, influencing properties like melting point and crystallinity .
Comparison with Similar Compounds
Cyclohexanonacontane can be compared to other large cycloalkanes such as:
Cyclodoheptacontane (C₇₇H₁₅₄): Another large cycloalkane used in similar studies of polymer behavior.
Cyclohexane (C₆H₁₂): A smaller cycloalkane that serves as a basic model for studying cycloalkane chemistry.
The uniqueness of this compound lies in its extensive carbon chain, which provides a more complex model for studying the behavior of long-chain polymers and their crystallization processes.
Properties
CAS No. |
63217-79-8 |
|---|---|
Molecular Formula |
C96H192 |
Molecular Weight |
1346.5 g/mol |
IUPAC Name |
cyclohexanonacontane |
InChI |
InChI=1S/C96H192/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-80-82-84-86-88-90-92-94-96-95-93-91-89-87-85-83-81-79-77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-96H2 |
InChI Key |
SAYRHCYCQBKORE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


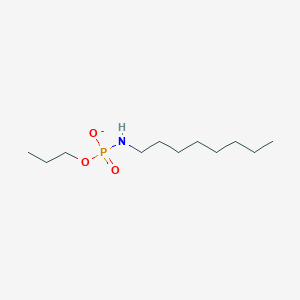
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

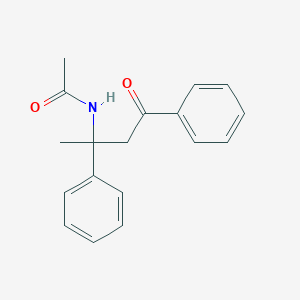
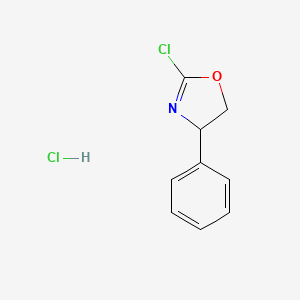
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
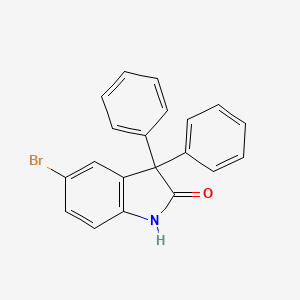
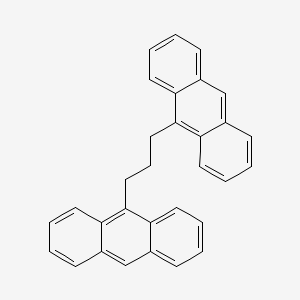

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
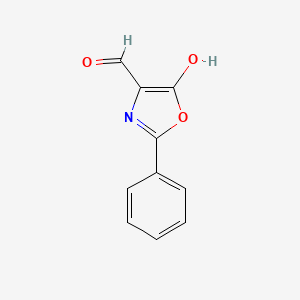
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
